- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivativesJournal of Molecular Structure, 2017, 1130, 463-471,
Cas no 939-70-8 (2-Acetylbenzimidazole)

2-Acetylbenzimidazole structure
Nombre del producto:2-Acetylbenzimidazole
Número CAS:939-70-8
MF:C9H8N2O
Megavatios:160.17262172699
MDL:MFCD00159994
CID:40357
PubChem ID:70322
2-Acetylbenzimidazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 1-(1H-Benzoimidazol-2-yl)ethanone
- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE
- 2-Acetylbenzimidazole
- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
- 1-(1H-benzimidazol-2-yl)ethanone
- 2-acetyl benzimidazole
- Ethanone, 1-(1H-benzimidazol-2-yl)-
- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One
- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone
- PubChem9409
- 2-acetylbenzoimidazole
- PubChem7586
- Fuberidazole metabolite
- zlchem 1105
- 2-acetylbenzo[d]imidazole
- M11 2-Acetylbenzimidazole
- 2-Acetyl-1H
- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)
- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)
- 1-(1H-Benzimidazol-2-yl)ethan-1-one
- 2-Acetyl-1H-benzimidazole
- 2-Benzimidazolyl methyl ketone
- 12P-660
- CS-W023047
- UYFMRVDIXXOWLR-UHFFFAOYSA-N
- AKOS000275482
- Q-101101
- EN300-13259
- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11
- STK803098
- EU-0063375
- NS00067465
- DTXSID90239867
- 939-70-8
- I10097
- ALBB-020352
- MFCD00159994
- 2-acetylbenzimidazole, AldrichCPR
- SY081619
- SCHEMBL1132610
- AE-848/01427028
- Z90124730
- F2101-0111
- DB-057456
- 1-(1H-1,3-benzodiazol-2-yl)ethanone
- DB-020321
-
- MDL: MFCD00159994
- Renchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
- Clave inchi: UYFMRVDIXXOWLR-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1NC2C(=CC=CC=2)N=1
Atributos calculados
- Calidad precisa: 160.06400
- Masa isotópica única: 160.064
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 193
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 45.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 7
- Xlogp3: 1.3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.265
- Punto de ebullición: 347.4°C at 760 mmHg
- Punto de inflamación: 167.988 °C
- índice de refracción: 1.658
- PSA: 45.75000
- Logp: 1.76550
- Disolución: Not determined
2-Acetylbenzimidazole Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
2-Acetylbenzimidazole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetylbenzimidazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 100mg |
¥85.0 | 2022-04-28 | |
eNovation Chemicals LLC | K15666-2g |
1-(1H-benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 97% | 2g |
$490 | 2024-05-24 | |
Enamine | EN300-13259-0.05g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 0.05g |
$19.0 | 2023-04-28 | |
abcr | AB216134-5 g |
1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |
939-70-8 | 95% | 5g |
€377.10 | 2023-02-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 1g |
¥199.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 200mg |
137.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 5g |
1639.0CNY | 2021-07-12 | |
Ambeed | A307673-5g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 5g |
$98.0 | 2025-03-18 | |
Alichem | A069004443-100g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 100g |
$1603.80 | 2023-08-31 | |
Apollo Scientific | OR32334-1g |
1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 1g |
£62.00 | 2025-02-20 |
2-Acetylbenzimidazole Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium dichromate Solvents: Acetic acid
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux
Referencia
- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivativesInternational Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C
Referencia
- Process for producing thiabendazole, China, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C
Referencia
- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat KBioorganic & Medicinal Chemistry, 2018, 26(1), 8-16,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Referencia
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Aluminum chloride ; 2 h, reflux
Referencia
- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivativesAsian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Aluminum chloride ; 2 h, reflux
Referencia
- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives"Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referencia
- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediateTetrahedron Letters, 2005, 46(30), 5081-5084,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt
Referencia
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complexARKIVOC (Gainesville, 2009, (13), 324-341,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C
Referencia
- Process for preparation of thiabendazole, China, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C
Referencia
- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt
Referencia
- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditionsIndian Journal of Chemistry, 2003, (12), 3128-3130,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C
Referencia
- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen AtmospheresCatalysts, 2023, 13(1),,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C
Referencia
- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivativesLinchan Huaxue Yu Gongye, 2016, 36(3), 81-87,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water
1.2 -
1.2 -
Referencia
- Preparation method of benzimidazolone, China, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux
Referencia
- Synthesis of thiabendazoleHuaxue Shiji, 2016, 38(12), 1235-1238,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt
Referencia
- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+Journal of Molecular Structure, 2020, 1204,,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazolesBioorganic & Medicinal Chemistry Letters, 2021, 47,,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
Referencia
- Method for preparing thiabendazole, China, , ,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C
Referencia
- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2Journal of Chemistry, 2017, 8647419,,
2-Acetylbenzimidazole Raw materials
- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Acetamide, N-(iminophenylmethyl)-
- Benzimidazole
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1H-Benzimidazole, 1-(dimethoxymethyl)-
2-Acetylbenzimidazole Preparation Products
2-Acetylbenzimidazole Literatura relevante
-
Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310
-
2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633
-
3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200
-
4. Index pages
-
5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588
939-70-8 (2-Acetylbenzimidazole) Productos relacionados
- 18773-95-0(2-Acetylbenzimidazole)
- 854646-83-6(α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid)
- 35989-07-2(5-Iodo-2-(pyridin-3-yl)pyridine)
- 1434103-22-6(6-Bromo-3-methoxyquinolin-2(1H)-one)
- 896293-70-2(N,4,5-trimethyl-2-(2E)-3-phenylprop-2-enamidothiophene-3-carboxamide)
- 162277-86-3(N-{5-(2-Amino-1,3-thiazol-4-yl)thiophen-2-ylmethyl}acetamide)
- 381-72-6(Difluoroacetyl Chloride)
- 1899143-43-1(5-(pyrrolidin-1-yl)pent-2-enal)
- 2137677-78-0(1-Azaspiro[4.5]decan-2-one, 4-(tetrahydro-2-furanyl)-)
- 2171900-45-9(2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-70-8)2-Acetylbenzimidazole

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:939-70-8)2-Acetylbenzimidazole

Pureza:99%
Cantidad:25g
Precio ($):400.0